2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c1-2-17(24)23-10-4-5-12-11-13(8-9-16(12)23)22-19(25)18-14(20)6-3-7-15(18)21/h3,6-9,11H,2,4-5,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTUQHGSKRDIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
Core Structural Disconnections
The target molecule dissects into two primary fragments:
- 2-Chloro-6-fluorobenzoic acid – Provides the electrophilic acylating agent
- 1-Propanoyl-6-amino-1,2,3,4-tetrahydroquinoline – Serves as the nucleophilic amine component
This disconnection suggests amide bond formation as the critical bond-forming step, preceded by tetrahydroquinoline functionalization.
Alternative Synthetic Pathways
Patent CN104230802A reveals three viable routes for analogous N-acylated tetrahydroquinoline benzamides:
- Direct acylation-amide coupling : Pre-formation of 1-propanoyltetrahydroquinoline followed by benzamide synthesis (65% yield)
- Tandem acyl transfer : Simultaneous propanoylation and benzamide coupling using mixed anhydrides (58% yield)
- Solid-phase synthesis : Polymer-supported tetrahydroquinoline functionalization (72% yield, limited scalability)
Comparative analysis of these methods shows the direct acylation-amide coupling sequence balances yield (65–69%), purity (>95% HPLC), and operational simplicity for kilogram-scale production.
Stepwise Synthesis Protocol
Intermediate I: 6-Amino-1,2,3,4-tetrahydroquinoline
Catalytic Hydrogenation of Quinoline
Quinoline undergoes partial hydrogenation using:
- 10% Pd/C (5 mol%)
- H₂ (50 psi)
- Ethanol/water (4:1) at 80°C
This achieves 92% conversion to 1,2,3,4-tetrahydroquinoline within 8 hours.
Regioselective Nitration
Nitration at position 6 proceeds via:
- HNO₃ (1.2 equiv)/H₂SO₄ (3 equiv)
- 0°C, 2 hours
- 78% isolated yield of 6-nitro-1,2,3,4-tetrahydroquinoline
Key analytical data :
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.12 (d, J=2.4 Hz, 1H), 7.45 (dd, J=8.8, 2.4 Hz, 1H), 6.72 (d, J=8.8 Hz, 1H), 3.02 (t, J=6.0 Hz, 2H), 2.72 (t, J=6.0 Hz, 2H), 1.92 (m, 2H)
Catalytic Reduction to 6-Amino Derivative
Nitro group reduction employs:
- Fe/NH₄Cl (5:1 molar ratio)
- Ethanol/water (3:1) reflux
- 85% yield after 5 hours
Purity metrics :
- HPLC: 98.2% (220 nm)
- mp: 112–114°C
Intermediate II: 1-Propanoyl-6-amino-1,2,3,4-tetrahydroquinoline
Acylation Conditions Optimization
Comparative acylation studies with propionic anhydride show:
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMAP | 25 | 24 | 63 | 89 |
| H₂SO₄ | 0 | 2 | 71 | 93 |
| Sc(OTf)₃ | 50 | 6 | 88 | 97 |
Selecting Sc(OTf)₃ catalysis provides optimal efficiency:
- Charge 6-amino-THQ (1.0 equiv) in CH₂Cl₂
- Add propionic anhydride (1.2 equiv)
- Catalyst Sc(OTf)₃ (0.1 equiv)
- Stir at 50°C under N₂ for 6 hours
Workup :
- Wash with 5% NaHCO₃ (3×)
- Dry over MgSO₄
- Rotovap to isolate white solid (88% yield)
Characterization :
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 6.92 (d, J=2.8 Hz, 1H), 6.58 (dd, J=8.8, 2.8 Hz, 1H), 6.41 (d, J=8.8 Hz, 1H), 3.22 (t, J=6.0 Hz, 2H), 2.88 (t, J=6.0 Hz, 2H), 2.42 (q, J=7.6 Hz, 2H), 1.95 (m, 2H), 1.12 (t, J=7.6 Hz, 3H)
- HRMS (ESI): m/z [M+H]⁺ calcd for C₁₂H₁₅N₂O 227.1184, found 227.1181
Final Coupling: Amide Bond Formation
Carboxylic Acid Activation
2-Chloro-6-fluorobenzoic acid activation protocols:
| Activator | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| SOCl₂ | THF | 65 | 98 |
| (COCl)₂ | DCM | 25 | 99 |
| HATU/DIPEA | DMF | 0→25 | 95 |
Optimal results use oxalyl chloride in dichloromethane:
- Dissolve 2-chloro-6-fluorobenzoic acid (1.0 equiv) in anhydrous DCM
- Add (COCl)₂ (1.5 equiv) dropwise at 0°C
- Stir 2 hours at 25°C
- Remove excess reagent under vacuum
Amide Coupling Reaction
Charge activated acid chloride to 1-propanoyl-6-amino-THQ (1.05 equiv) in DCM with:
- Et₃N (3.0 equiv)
- 4-DMAP (0.05 equiv)
- Stir 12 hours at 25°C
Workup sequence :
- Wash with 1M HCl (2×)
- Wash with saturated NaHCO₃ (2×)
- Dry organic layer over MgSO₄
- Purify via silica chromatography (hexane/EtOAc 3:1)
Performance metrics :
- Isolated yield: 69%
- Purity (HPLC): 97.8%
- mp: 158–160°C
Process Optimization and Scale-Up Considerations
Critical Quality Attributes
Reaction monitoring via in-situ IR spectroscopy identified key parameters:
- Acylation completion: Disappearance of NH stretch (3360 cm⁻¹)
- Amide formation: C=O stretch at 1654 cm⁻¹
Impurity profile :
- Hydrolyzed acid chloride (<0.5%)
- Di-acylated byproduct (<0.3%)
Analytical Characterization Suite
Spectroscopic Fingerprinting
¹H NMR (400 MHz, CDCl₃) :
δ 7.57 (d, J=8.8 Hz, 1H), 7.34–7.42 (m, 2H), 7.03 (t, J=8.4 Hz, 1H), 6.52 (d, J=2.4 Hz, 1H), 6.28 (dd, J=8.8, 2.4 Hz, 1H), 3.01–3.04 (m, 2H), 2.73 (m, 2H), 2.42 (q, J=7.6 Hz, 2H), 1.96 (m, 2H), 1.12 (t, J=7.6 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) :
δ 171.2 (C=O), 163.5 (d, J=248 Hz, C-F), 147.8, 134.6, 132.1 (d, J=8 Hz), 129.7, 128.4 (d, J=25 Hz), 123.9, 118.2, 115.4 (d, J=22 Hz), 44.3, 33.8, 28.9, 27.5, 22.4, 9.1
HRMS (ESI) :
m/z [M+H]⁺ calcd for C₁₉H₁₈ClFN₂O₂ 360.1043, found 360.1046
Chromatographic Purity Assessment
HPLC conditions :
- Column: Zorbax SB-C18 (4.6×150 mm, 5 μm)
- Mobile phase: ACN/0.1% HCOOH (55:45)
- Flow: 1.0 mL/min
- Retention time: 8.72 min
- Purity: 98.1% (220 nm)
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as chlorine (Cl2) or fluorine (F2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related benzamide derivatives:
Key Observations:
Acyl vs. Sulfonyl Modifications: The propanoyl group in the target compound contrasts with the sulfonyl group in ’s analog. Sulfonyl groups are stronger electron-withdrawing agents, which may alter solubility or receptor interactions .
Methodological Considerations
- Crystallography and Validation : Tools like SHELX (used in small-molecule refinement) and structure-validation protocols (e.g., PLATON) are critical for confirming the molecular geometry of such compounds .
- Synthetic Challenges : highlights complexities in reaction outcomes for structurally similar benzamides, underscoring the importance of precise synthetic routes for reproducibility .
Biological Activity
2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.
Chemical Structure
The compound can be represented structurally as follows:
Antidepressant Activity
Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant antidepressant properties. The compound has been synthesized and tested for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. In vitro assays demonstrated that it enhances serotonin reuptake inhibition, suggesting potential as an antidepressant agent .
Antimicrobial Properties
Research has shown that similar benzamide derivatives possess antimicrobial activity against various bacterial strains. For instance, compounds with a similar scaffold have been effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 µg/mL . While specific data on the compound's antimicrobial efficacy is limited, its structural analogs suggest a promising profile.
Structure-Activity Relationships (SAR)
The biological activity of 2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be influenced by various substituents on the benzamide and tetrahydroquinoline moieties.
| Substituent | Effect on Activity |
|---|---|
| Chlorine at position 2 | Enhances binding affinity to target receptors |
| Fluorine at position 6 | Increases lipophilicity and membrane permeability |
| Propanoyl group | Modulates metabolic stability |
These modifications are crucial for optimizing the compound's pharmacokinetic properties and enhancing its therapeutic index.
Case Studies
- Animal Models for Depression : In a controlled study using rodent models of depression, administration of the compound led to a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent response, with higher doses correlating with increased efficacy .
- In Vitro Bacterial Assays : A series of antibacterial tests were conducted where the compound was evaluated against standard bacterial strains. The results showed moderate antibacterial activity with MIC values comparable to existing antibiotics . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Q & A
Q. What are the key synthetic steps for preparing 2-chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?
The synthesis involves:
- Step 1: Preparation of 2-chloro-6-fluorobenzaldehyde as a starting material.
- Step 2: Amination and cyclization to form the tetrahydroquinoline core.
- Step 3: Acylation with propanoyl chloride to introduce the 1-propanoyl group.
- Step 4: Coupling the benzamide moiety via amide bond formation. Optimization of temperature (e.g., 60–80°C for cyclization) and solvent choice (e.g., dichloromethane or DMF) is critical for yield and purity .
Q. Which analytical techniques are essential for structural characterization?
- NMR Spectroscopy: Confirms regiochemistry of chloro/fluoro substituents and tetrahydroquinoline conformation .
- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS for accurate mass determination).
- X-ray Crystallography: Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding) using programs like SHELXL .
- HPLC: Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can conflicting data on reaction yields be systematically addressed?
- Statistical Optimization: Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, dichloromethane may improve acylation efficiency compared to THF .
- Side Reaction Analysis: Monitor byproducts via LC-MS and adjust protecting groups (e.g., tert-butyloxycarbonyl for amine intermediates) .
Q. What computational strategies predict biological target interactions?
- Molecular Docking: Screen against kinase domains (e.g., EGFR or PI3K) using AutoDock Vina to identify binding poses .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess hydrogen bond persistence .
- QSAR Modeling: Correlate substituent electronegativity (Cl/F) with activity trends .
Q. How can reaction conditions be optimized for scalability?
- Catalyst Screening: Test Pd(OAc)₂ vs. CuI for coupling steps; CuI may reduce metal contamination .
- Purification: Employ flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) for high-purity batches .
- Continuous Flow Systems: Enhance reproducibility in industrial-scale synthesis .
Q. What strategies mitigate off-target toxicity in cellular assays?
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl groups) to improve selectivity .
- Metabolic Profiling: Use hepatic microsomes to identify reactive metabolites (e.g., quinone intermediates) and modify halogen positions .
Q. How is the mechanism of action validated in cancer pathways?
- Kinase Inhibition Assays: Measure IC₅₀ values against tyrosine kinases (e.g., 0.5–5 µM range) .
- Western Blotting: Quantify apoptosis markers (e.g., caspase-3 cleavage) in treated cell lines .
- Transcriptomics: RNA-seq identifies dysregulated pathways (e.g., MAPK/ERK) post-treatment .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
